4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropyl group and a p-tolyl group attached to the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. One common method involves the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction proceeds at room temperature and yields the desired triazole product in good to excellent yields.
Chemical Reactions Analysis
4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
Scientific Research Applications
4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in the development of bioactive compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzyme activity or modulate receptor function. The cyclopropyl and p-tolyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,3-triazole: This compound has a phenyl group instead of a cyclopropyl group, which affects its chemical reactivity and biological activity.
4-methyl-1H-1,2,3-triazole: This compound has a methyl group instead of a p-tolyl group, which influences its physical and chemical properties.
1-benzyl-1H-1,2,3-triazole: This compound has a benzyl group, which impacts its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
4-cyclopropyl-1-(4-methylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-2-6-11(7-3-9)15-8-12(13-14-15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMWALKYLAVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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